2,2-Bis(hydroxymethyl)butanoic acid

Waterborne Polyurethane Hydrophilic Chain Extender Process Engineering

Replace DMPA co-solvent bottlenecks with DMBA. Low mp (109-112°C) & high acetone solubility (18 wt.% at 40°C) enable solvent-free WPU prepolymer synthesis, eliminating NMP and reducing VOC. • 3× faster kinetics: 50-60 min vs. 150-180 min for DMPA • 48% water solubility yields fine, stable emulsions with narrow PSD • AB₂ monomer for hyperbranched polyesters (DB 0.87-0.92, Tg 66-69°C). Bulk 98% purity stock available for immediate dispatch.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 10097-02-6
Cat. No. B159916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(hydroxymethyl)butanoic acid
CAS10097-02-6
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)C(=O)O
InChIInChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10)
InChIKeyJVYDLYGCSIHCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

DMBA: Structure, Properties, and Procurement


2,2-Bis(hydroxymethyl)butanoic acid (DMBA, CAS 10097-02-6) is a polyfunctional carboxylic acid featuring two hydroxymethyl groups and one carboxyl group on a butanoic acid backbone [1]. This neopentyl polyol structure, with a molecular formula of C6H12O4 and a molecular weight of 148.16 g/mol , enables its use as an AB₂-type monomer for the synthesis of hyperbranched polymers and dendrimers [2]. The compound serves as a hydrophilic chain extender in waterborne polyurethane (WPU) dispersions and as a building block for aliphatic polyesters [3].

DMBA vs. DMPA: Why Substitution Fails


In waterborne polyurethane (WPU) synthesis, the choice of hydrophilic chain extender directly dictates processing efficiency, solvent requirements, and final polymer properties. While 2,2-bis(hydroxymethyl)propionic acid (DMPA) has been historically prevalent, its high melting point (approximately 180-185°C) and poor solubility in common organic solvents such as acetone and N-methyl-2-pyrrolidone (NMP) impose significant processing constraints [1]. These limitations necessitate the use of large volumes of organic co-solvents, which must subsequently be removed, increasing energy consumption and raising concerns about residual solvent contamination in the final product [2]. Simply substituting DMBA with DMPA without adjusting the formulation and process parameters can lead to incomplete dissolution, slower reaction kinetics, and inferior emulsion stability. The quantifiable differences outlined below demonstrate why direct analog substitution is not a viable strategy for achieving optimized WPU performance or for the synthesis of well-defined hyperbranched polymer architectures.

DMBA vs. DMPA: Comparative Evidence


Melting Point: DMBA vs. DMPA

DMBA exhibits a significantly lower melting point compared to DMPA, a key processing advantage in polyurethane prepolymer synthesis [1]. The melting point of DMBA is reported to be in the range of 109-112 °C , whereas DMPA melts at a considerably higher temperature of approximately 180-185 °C [1]. This lower melting point facilitates easier dissolution and incorporation into reaction mixtures without the need for high-temperature processing.

Waterborne Polyurethane Hydrophilic Chain Extender Process Engineering

Acetone Solubility: DMBA vs. DMPA

DMBA demonstrates dramatically superior solubility in acetone, a commonly used solvent in polyurethane synthesis, when compared to DMPA [1]. At 40 °C, DMBA exhibits a solubility of 44 g per 100 g of acetone, while DMPA shows only 2 g per 100 g of acetone under the same conditions [1]. This represents a 22-fold increase in solubility. At 20 °C, DMBA solubility is 15 g/100g acetone compared to 1 g/100g acetone for DMPA [1]. Independent vendor data corroborates DMBA solubility in acetone at 18 wt% at 40 °C .

Waterborne Polyurethane Solvent-Free Synthesis Process Efficiency

Water Solubility: DMBA vs. DMPA

DMBA exhibits significantly higher water solubility compared to DMPA [1]. The solubility of DMBA in water is reported as 48% (w/w), whereas DMPA solubility is only 12% (w/w) under comparable conditions [1]. This four-fold difference in water solubility contributes to the effectiveness of DMBA as an internal emulsifier in waterborne polyurethane dispersions.

Hydrophilic Chain Extender Waterborne Dispersions Emulsion Stability

Reaction Kinetics: DMBA vs. DMPA

DMBA enables significantly faster reaction times in the synthesis of polyurethane prepolymers compared to DMPA [1]. The reaction time required for prepolymer formation when using DMBA as a chain extender is typically 50-60 minutes, whereas using DMPA under similar conditions requires 150-180 minutes [1]. This acceleration is attributed to the additional methylene group in the DMBA structure, which reduces steric hindrance around the reactive carboxyl group [1].

Waterborne Polyurethane Reaction Kinetics Process Optimization

Degree of Branching: DMBA-Based Hyperbranched Polyesters

Hyperbranched aliphatic polyesters (HBPs) synthesized using DMBA as an AB₂-type monomer with 1,1,1-tris(hydroxymethyl)propane (TMP) as a B₃ core molecule achieved high degrees of branching (DB) as quantified by ¹H NMR [1]. The calculated DB values for the synthesized HBPs (HBP-2G, HBP-4G, and HBP-5G) ranged from 0.87 to 0.92 [1]. This indicates a highly branched, dendritic-like architecture. While direct comparative DB data for DMPA-based HBPs under identical conditions is not provided in this specific study, the high DB values are a critical material attribute for applications requiring a dense, functional periphery, such as targeted drug delivery [2].

Hyperbranched Polymers Drug Delivery Polymer Architecture

DMBA: Key Application Scenarios


Solvent-Free WPU Coatings and Adhesives

In formulations where minimizing volatile organic compound (VOC) content is a priority, the high acetone solubility (44 g/100g at 40°C) and low melting point (109-112°C) of DMBA allow for a significant reduction or complete elimination of co-solvents [1]. This contrasts with DMPA-based systems, which often require the addition of NMP or large volumes of acetone due to DMPA's poor solubility and high melting point (180-185°C) [1]. The ability to conduct prepolymer synthesis in a solvent-free manner using DMBA not only lowers material costs but also simplifies post-reaction purification and reduces the environmental footprint of the manufacturing process [2].

High-Throughput PU Dispersions for Leather and Textiles

The three-fold faster reaction kinetics observed with DMBA (50-60 minutes vs. 150-180 minutes for DMPA) directly translate to increased production capacity and reduced cycle times in industrial WPU manufacturing [1]. Furthermore, the enhanced water solubility of DMBA (48% vs. 12% for DMPA) contributes to the formation of fine, stable emulsions with narrow particle size distributions, which are critical for achieving uniform film formation on leather and textile surfaces [1]. These combined advantages make DMBA a preferred choice for high-volume production environments where process efficiency and consistent product quality are paramount [3].

Hyperbranched Polyesters for Drug Delivery

DMBA functions as an efficient AB₂ monomer for the construction of hydroxyl-functionalized hyperbranched aliphatic polyesters (HBPs) with a high degree of branching (DB = 0.87-0.92) [2]. This well-defined, globular architecture provides a dense peripheral shell of hydroxyl groups that can be functionalized with targeting ligands or therapeutic agents. The resulting HBPs exhibit glass transition temperatures (Tg) in the range of 66.2-69.1 °C, indicating suitability for applications at physiological temperatures [2]. This material platform is specifically relevant for developing nanoscale carriers for cancer therapeutics, where precise control over polymer architecture and surface functionality is required [2].

Amorphous Soluble PGA Copolymers for Drug Release

When copolymerized with glycolide (GA) via a combined ROP/polycondensation approach, DMBA (referred to as BHB in the study) introduces branched structures into the poly(glycolide) backbone [4]. This structural modification results in a drastic depression of the melting point and, at DMBA loadings exceeding 15%, yields completely amorphous materials [4]. In contrast to linear PGA, which is highly crystalline and has a Tm > 220 °C, these hyperbranched PGA-DMBA copolymers exhibit significantly enhanced solubility in common organic solvents such as acetone, ethyl acetate, and THF [4]. This improved processability and solubility are critical for fabricating drug-eluting implants and microparticles where predictable degradation and release kinetics are required [4].

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